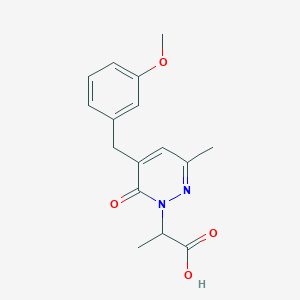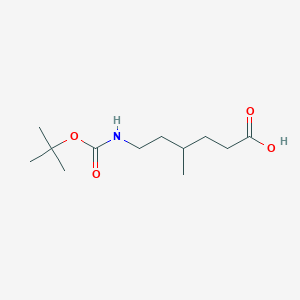
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Etherification: The attachment of the difluoroethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations .
Applications De Recherche Scientifique
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene can be compared with other similar compounds, such as:
5-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a difluoroethoxy group.
2-Bromo-4-nitroanisole: Similar structure but with different positions of the bromine and nitro groups.
5-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
Propriétés
Formule moléculaire |
C8H6BrF2NO3 |
|---|---|
Poids moléculaire |
282.04 g/mol |
Nom IUPAC |
4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2 |
Clé InChI |
DQAMFIHKUMIPHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


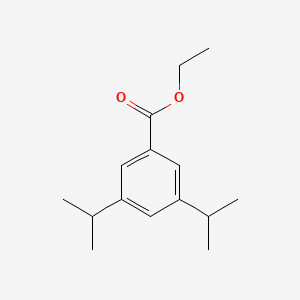

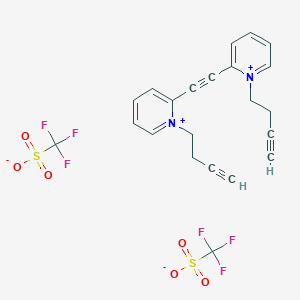
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
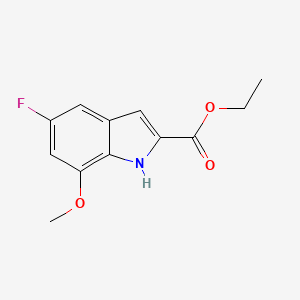
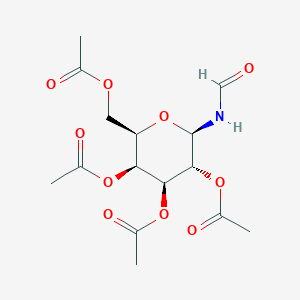
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
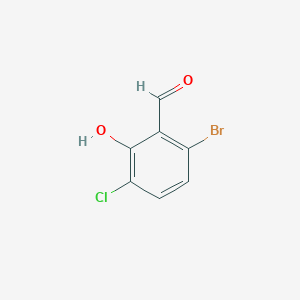
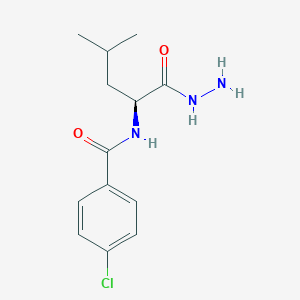
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
